REACTION_SMILES
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[CH2:22]([Sn:23]([CH2:24][CH2:25][CH2:26][CH3:32])([c:27]1[s:28][cH:29][cH:30][cH:31]1)[CH2:33][CH2:34][CH2:35][CH3:36])[CH2:37][CH2:38][CH3:39].[CH3:62][c:63]1[cH:64][cH:65][cH:66][cH:67][cH:68]1.[c:1]1([S:7](=[O:8])(=[O:9])[n:10]2[cH:11][c:12]([C:20]#[N:21])[c:13]3[c:14]2[n:15][cH:16][c:17]([Br:19])[cH:18]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[c:40]1([CH3:41])[cH:42][cH:43][cH:44][cH:45][c:46]1[P:47]([c:48]1[cH:49][cH:50][cH:51][cH:52][c:53]1[CH3:54])[c:55]1[cH:56][cH:57][cH:58][cH:59][c:60]1[CH3:61]>>[c:1]1([S:7](=[O:8])(=[O:9])[n:10]2[cH:11][c:12]([C:20]#[N:21])[c:13]3[c:14]2[n:15][cH:16][c:17](-[c:27]2[s:28][cH:29][cH:30][cH:31]2)[cH:18]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[Sn](CCCC)(CCCC)c1cccs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cn(S(=O)(=O)c2ccccc2)c2ncc(Br)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1P(c1ccccc1C)c1ccccc1C
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Name
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Type
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product
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Smiles
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N#Cc1cn(S(=O)(=O)c2ccccc2)c2ncc(-c3cccs3)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |